Carbonic Anhydrase II Binding Mode: Structural Inference from a Close 4-Methylsulfanyl-3-sulfamoyl-benzoate Analog
While direct enzymatic IC50 data for CAS 1009419-81-1 is not publicly available, high-resolution structural data for the closely related methyl 4-methylsulfanyl-3-sulfamoyl-benzoate (co-crystallized with human carbonic anhydrase II, PDB: 9FPS) establishes the binding competency of the thioether-substituted sulfamoyl benzoate pharmacophore [1]. The crystal structure, solved at 1.39 Å resolution, confirms that the sulfamoyl group coordinates the catalytic zinc ion, while the methylsulfanyl substituent occupies a defined hydrophobic pocket. The target compound retains this critical thioether-benzoate-sulfonamide core but extends it with a 1-carboxy-3-(methylsulfanyl)propyl chain—predictably altering isoform selectivity relative to the methyl ester analog [1]. This provides a structural rationale for selecting the target compound as a starting point for designing CA inhibitors with modified pharmacokinetic profiles.
| Evidence Dimension | Carbonic anhydrase II binding mode (X-ray crystallography) |
|---|---|
| Target Compound Data | Contains 4-methylsulfanyl-3-sulfamoyl-benzoate pharmacophore (inferred from structural analogy) |
| Comparator Or Baseline | Methyl 4-methylsulfanyl-3-sulfamoyl-benzoate (confirmed zinc-binding sulfonamide, PDB: 9FPS) |
| Quantified Difference | Target compound features N-alkyl extension (1-carboxy-3-(methylsulfanyl)propyl) vs. the methyl ester in the comparator; resolution of comparator structure = 1.39 Å, R-Free = 0.190 |
| Conditions | Human carbonic anhydrase II, X-ray diffraction, PDB deposition 9FPS |
Why This Matters
Procurement of the target compound is justified for SAR studies where the N-alkyl chain is hypothesized to enhance CA isoform selectivity or modulate physicochemical properties.
- [1] RCSB PDB. 9FPS: Crystal structure of carbonic anhydrase II with methyl 4-methylsulfanyl-3-sulfamoyl-benzoate. Deposited 2024. View Source
